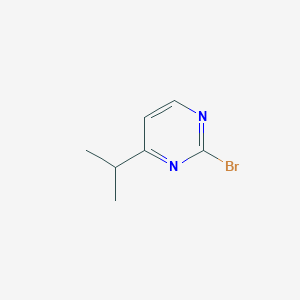
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that is commonly used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method is the hydroboration of 2-methylpent-1-ene with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Boranes or other boron-containing compounds.
Substitution: Various substituted dioxaborolane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling of boronic acids or esters with halides or pseudohalides. The dioxaborolane ring stabilizes the boron atom, making it more reactive in these coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-tetramethyl-2-(2-methylbut-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-methylhept-1-en-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific alkene substituent, which can influence its reactivity and stability in various chemical reactions. The presence of the 2-methylpent-1-en-1-yl group provides distinct steric and electronic properties compared to other similar compounds, making it a valuable reagent in specific synthetic applications.
Eigenschaften
CAS-Nummer |
2566594-86-1 |
|---|---|
Molekularformel |
C12H23BO2 |
Molekulargewicht |
210.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B6206808.png)
